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molecular formula C17H26N2 B8335821 4-phenyl-4-(piperidin-1-yl)cyclohexanamine

4-phenyl-4-(piperidin-1-yl)cyclohexanamine

Cat. No. B8335821
M. Wt: 258.4 g/mol
InChI Key: HDSRIUJFJPEJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05304479

Procedure details

4-Phenyl-4-(1-piperidino)cyclohexanone of Example 3 (0.95 g, 3.7 mmol) and ammonium acetate (4.3 g, 55 mmole) were dissolved in 30 ml of anhydrous methanol. Sodium cyanoborohydride (0.5 g, 8 mmole) was added to the mixture while stirring. The mixture was stirred at room temperature overnight and concentrated HCl was then added until a white precipitate was obtained. The precipitate was removed by filtration. The filtrate was concentrated under reduced pressure to give a solid residue. The residue was taken up in 100 ml of water and to the aqueous extract was added concentrated HCl to pH 2. The solution was extracted with ethyl ether to remove the unreacted starting material. The mixture was then stirred in an ice bath and sodium hydroxide was added until the solution pH reached 11. The mixture was then extracted with chloroform. The chloroform extract was washed once with water and dried over anhydrous sodium sulfate. Removal of chloroform under reduced pressure gave the desired cyclohexylamine in quantitative yield as a white solid.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:26].[Na+].Cl>CO.O>[C:1]1([C:7]2([N:14]3[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]3)[CH2:12][CH2:11][CH:10]([NH2:26])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)=O)N1CCCCC1
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue
EXTRACTION
Type
EXTRACTION
Details
to the aqueous extract
ADDITION
Type
ADDITION
Details
was added concentrated HCl to pH 2
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl ether
CUSTOM
Type
CUSTOM
Details
to remove the
STIRRING
Type
STIRRING
Details
The mixture was then stirred in an ice bath
ADDITION
Type
ADDITION
Details
sodium hydroxide was added until the solution pH
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of chloroform under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCC(CC1)N)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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